molecular formula C9H10FNO2 B8780267 Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI) CAS No. 403-92-9

Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI)

Cat. No.: B8780267
CAS No.: 403-92-9
M. Wt: 183.18 g/mol
InChI Key: RDCNKBVMLNCTEV-UHFFFAOYSA-N
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Description

Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H10FNO2. It is also known by its IUPAC name, ethyl N-(3-fluorophenyl)carbamate. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-fluorophenyl)-, ethyl ester typically involves the reaction of 3-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluoroaniline+Ethyl chloroformateCarbamic acid, (3-fluorophenyl)-, ethyl ester+HCl\text{3-Fluoroaniline} + \text{Ethyl chloroformate} \rightarrow \text{Carbamic acid, (3-fluorophenyl)-, ethyl ester} + \text{HCl} 3-Fluoroaniline+Ethyl chloroformate→Carbamic acid, (3-fluorophenyl)-, ethyl ester+HCl

Industrial Production Methods

On an industrial scale, the production of carbamic acid, (3-fluorophenyl)-, ethyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroaniline and ethanol.

    Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3-Fluoroaniline and ethanol.

    Oxidation: Various oxidized carbamates.

    Substitution: Substituted phenyl carbamates.

Scientific Research Applications

Carbamic acid, (3-fluorophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-fluorophenyl)-, ethyl ester
  • Carbamic acid, (2-fluorophenyl)-, ethyl ester
  • Carbamic acid, (3-chlorophenyl)-, ethyl ester

Uniqueness

Carbamic acid, (3-fluorophenyl)-, ethyl ester is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

CAS No.

403-92-9

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl N-(3-fluorophenyl)carbamate

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

RDCNKBVMLNCTEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 150 ml of methanol, 25 g of m-fluoroaniline, 30 g of triethylamine and 32.5 g of ethyl chlorocarbamate was heated under reflux condition. After the completion of the reaction, the solvent was evaporated under reduced pressure to obtain the residue, to which was added 100 ml of water and 100 ml of benzene. The benzene layer was separated, washed twice with water and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain the residue, which was distilled under reduced pressure, and there was obtained 12.5 g (yield 34.8%) of ethyl m-fluorophenylcarbamate as colourless oil having a boiling point of 102° C/1.5 mmHg.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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